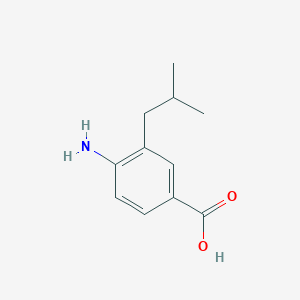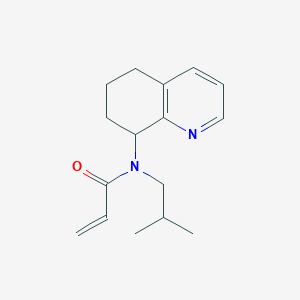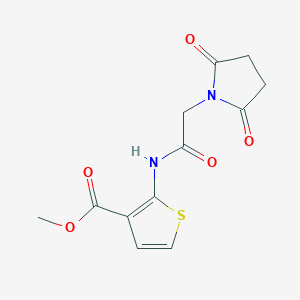
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been popular in the recreational drug market due to its psychoactive effects. However, MDPT has also been the subject of scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. This compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of this compound. In addition, this compound has been found to bind to the mu-opioid receptor, which is responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound increases the levels of dopamine and norepinephrine in the brain, which leads to feelings of euphoria and increased energy. This compound has also been found to have analgesic effects, which are likely due to its binding to the mu-opioid receptor. In addition, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. In addition, this compound has a number of potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation is that this compound has psychoactive effects, which could make it difficult to conduct research on its therapeutic applications without confounding factors.
Direcciones Futuras
There are a number of future directions for research on Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate. One area of research could be the development of this compound derivatives with improved therapeutic properties. Another area of research could be the investigation of the mechanism of action of this compound and its effects on neurotransmitter systems. Additionally, further research could be conducted on the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl chloroformate and triethylamine to form ethyl 2-(2-aminothiophene-3-carboxamido)thiophene-3-carboxylate. This intermediate is then reacted with pyrrolidine-2,5-dione and methyl chloroformate to produce this compound.
Propiedades
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-19-12(18)7-4-5-20-11(7)13-8(15)6-14-9(16)2-3-10(14)17/h4-5H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLGFSAGLPGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)
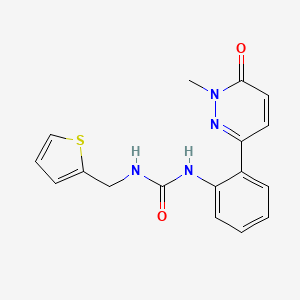
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
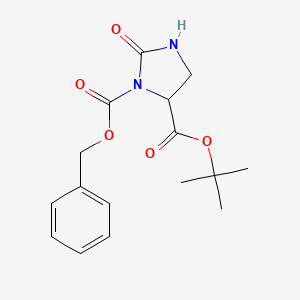
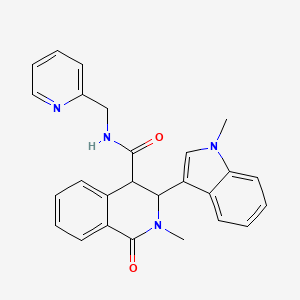
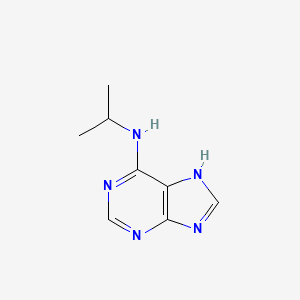
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)
